molecular formula C16H20N4O5 B2825550 Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899998-39-1

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No.: B2825550
CAS No.: 899998-39-1
M. Wt: 348.359
InChI Key: XGTNUXXEVFLKGM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a useful research compound. Its molecular formula is C16H20N4O5 and its molecular weight is 348.359. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : The synthesis and in vitro antimicrobial activities of related compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been explored. These compounds show potential against a range of Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial research (Sharma, Sharma, & Rane, 2004).

  • Solvent Applications in Polymer Synthesis : Ethyl acetate, a related compound, has been used as a solvent in the synthesis of poly(2-ethyl-2-oxazoline), a polymer with significant biomedical applications. This research emphasizes the importance of solvent choice in pharmaceutical and environmental compliance (Vergaelen et al., 2020).

  • Modification of Polymer Properties : Research has been conducted on the modification of polymer side chains, such as poly(2-oxazoline)s, to control their properties for biomedical applications. This includes the use of isocyanide-based multicomponent reactions for side chain modification (Sehlinger et al., 2015).

  • Structure-Property Relationships in Copolymers : The synthesis and comparative study of random and block copolymers of 2-ethyl-2-oxazoline have been conducted. This research provides insights into how polymer architecture influences physical and mechanical properties (Fijten et al., 2007).

  • Environmental Applications : Ethyl acetate has been studied for its potential in determining extractable organic halogens from contaminated soil, sediment, and sewage sludge. This highlights its application in environmental monitoring and pollution control (Reemtsma & Jekel, 1996).

  • Pharmaceutical Synthesis : The synthesis and biological activity of compounds such as Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been researched. These studies contribute to the development of new pharmaceutical compounds with potential antiplatelet and antioxidant properties (Gurevich et al., 2020).

Properties

IUPAC Name

ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-24-10(21)8-20-13(22)11-12(18(5)15(20)23)17-14-19(11)7-9(25-14)16(2,3)4/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTNUXXEVFLKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.